molecular formula C₉¹³CH₁₃N₃¹⁵N₂O₆ B1159693 8-Hydroxy Guanosine-13C,15N2

8-Hydroxy Guanosine-13C,15N2

Cat. No.: B1159693
M. Wt: 302.22
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Description

Significance of Stable Isotope-Labeled Internal Standards in Quantitative Biomarker Analysis

In the realm of quantitative biomarker analysis, achieving accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are fundamental to reaching this goal, especially in mass spectrometry (MS)-based methods. crimsonpublishers.comscioninstruments.com An ideal internal standard co-elutes with the target analyte and exhibits similar behavior during sample preparation and analysis. nih.gov SIL internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (²H). crimsonpublishers.comscispace.com This subtle mass difference allows the mass spectrometer to distinguish between the standard and the endogenous analyte, while their shared physicochemical properties ensure they behave almost identically throughout the analytical process. nih.gov

The use of SIL internal standards offers several key advantages:

Correction for Matrix Effects : Biological samples like urine or plasma are complex matrices that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. scioninstruments.commusechem.com Because a SIL internal standard has the same chemical properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction and reliable quantification. crimsonpublishers.commusechem.com

Compensation for Sample Loss : During the multi-step processes of extraction, purification, and derivatization, some of the analyte can be lost. musechem.com A SIL standard, added at the beginning of the sample preparation, experiences the same procedural losses as the endogenous compound. nih.govnist.gov By measuring the ratio of the analyte to the known concentration of the SIL standard, the original concentration of the analyte can be calculated accurately, regardless of sample loss. nih.gov

Improved Accuracy and Precision : By accounting for variations in sample handling, matrix effects, and instrument response, SIL internal standards significantly reduce analytical variability. crimsonpublishers.comrsc.org This leads to higher precision and accuracy, which is crucial for clinical diagnostics and biomarker discovery. chromatographyonline.com The use of authentic isotope-labeled analogs is considered superior to using structural analogs, which may have different retention times and ionization properties, leading to imprecision. nih.gov

Rationale for the Application of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ in Oxidative Nucleic Acid Damage Studies

8-Hydroxyguanosine (B14389) (8-OHG) is a key biomarker for oxidative damage to RNA. wikipedia.orgnih.gov To accurately measure its levels in biological samples, a robust analytical method is required, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a preferred technique due to its sensitivity and specificity. tandfonline.comfabad.org.tr In this context, 8-Hydroxy Guanosine-¹³C,¹⁵N₂ serves as an ideal internal standard for isotope dilution mass spectrometry. nih.gov

The rationale for its use is grounded in the principles of stable isotope dilution analysis. By incorporating both ¹³C and ¹⁵N isotopes, the labeled standard has a distinct mass-to-charge (m/z) ratio from the naturally occurring 8-OHG, allowing the mass spectrometer to detect both compounds simultaneously. nih.govoup.com For example, studies have utilized various isotopically labeled forms, such as 8-OH-Gua-¹⁵N₅ or 8-OH-Gua-¹³C,¹⁵N₂, as internal standards for quantifying oxidative DNA and RNA lesions. noaa.govnist.govplos.org

Because 8-Hydroxy Guanosine-¹³C,¹⁵N₂ is chemically and structurally almost identical to the endogenous 8-OHG, it shares the same chromatographic retention time, extraction recovery, and ionization efficiency. nih.gov This is a critical feature that corrects for potential analytical errors, such as the oxidation of 2'-deoxyguanosine (B1662781) during the mass spectrometry process itself, ensuring that the measurements are reliable and reflect the true biological levels of the damage marker. nih.gov The use of an internal standard with multiple heavy isotopes (e.g., ¹³C and ¹⁵N₂) provides a significant mass shift from the analyte, which helps to avoid any potential spectral overlap and further enhances the accuracy of quantification. oup.com

Overview of Oxidative Nucleic Acid Damage and its Research Implications in Cellular Systems

Living in an oxygen-rich environment subjects aerobic organisms to constant oxidative pressure from reactive oxygen species (ROS). nih.govtandfonline.com ROS, such as the hydroxyl radical (•OH), are generated through normal cellular metabolism and by external factors like ionizing radiation. nih.govoup.com These highly reactive molecules can damage all cellular components, including lipids, proteins, and nucleic acids (DNA and RNA). wikipedia.org

Guanine (B1146940) is the most easily oxidized of the four nucleic acid bases, making it a primary target for oxidative attack. nih.gov The reaction of ROS with guanine residues in DNA or RNA results in the formation of various lesions, most notably 8-hydroxyguanine (B145757) (8-oxoGua), which exists as the nucleoside 8-hydroxyguanosine (8-OHG) in RNA and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in DNA. tandfonline.comnih.gov

The consequences of oxidative nucleic acid damage are significant and far-reaching:

Mutagenesis : If not repaired, 8-oxoGua in DNA can mispair with adenine (B156593) instead of cytosine during replication, leading to G-to-T transversion mutations. mdpi.com Such mutations are a critical step in carcinogenesis. nih.gov

Disruption of Cellular Processes : Oxidative damage can interfere with normal gene regulation and transcription. researchgate.netscientificarchives.com In RNA, oxidation can lead to ribosome dysfunction, impaired protein synthesis, and the production of defective proteins, which can contribute to cell deterioration and death. nih.govnih.gov

Disease Pathogenesis : The accumulation of oxidative damage is implicated in the aging process and the development of more than 50 human diseases. nih.govtandfonline.com These include various cancers, neurodegenerative diseases like Alzheimer's and Parkinson's disease, cardiovascular diseases, and diabetes. mdpi.comnih.govnih.gov

To counteract this constant threat, cells have evolved sophisticated DNA repair mechanisms, such as the Base Excision Repair (BER) pathway, which recognize and remove damaged bases. nih.govscientificarchives.com The excised and repaired products are then often excreted in bodily fluids like urine. nih.govmedrxiv.org

Contextualizing 8-Hydroxy Guanosine (B1672433) as a Research Target for Oxidative Stress Assessment

Given the severe biological consequences of oxidative damage, the ability to measure it accurately is crucial for both research and clinical applications. 8-hydroxyguanosine (8-OHG) and its DNA counterpart, 8-OHdG, have been established as pivotal and widely used biomarkers for assessing the extent of oxidative stress and damage in vivo. tandfonline.comamegroups.org

Several characteristics make 8-OHG an excellent research target:

Predominant Lesion : It is one of the most abundant and stable products of oxidative damage to nucleic acids. wjgnet.com61.8.75

Indicator of Damage and Repair : The levels of 8-OHG and 8-OHdG found in urine or blood reflect the steady-state balance between the rate of oxidative damage occurring in the body and the rate of its repair. nih.govmedrxiv.org

Non-invasive Measurement : 8-OHG is excreted in urine without further metabolism, allowing for non-invasive sample collection to assess whole-body oxidative stress. nih.govmedrxiv.orgupm.edu.my

Association with Disease : Elevated levels of these markers have been consistently linked to an increased risk for numerous pathologies, including various cancers, cardiovascular disease, and neurodegenerative disorders. tandfonline.comnih.govmdpi.com For instance, higher urinary 8-OHG levels have been found in patients with colorectal cancer compared to healthy individuals. nih.gov

The quantitative analysis of 8-OHG, facilitated by stable isotope dilution mass spectrometry using internal standards like 8-Hydroxy Guanosine-¹³C,¹⁵N₂, provides researchers with a powerful tool to investigate the role of oxidative stress in disease, evaluate the efficacy of antioxidant therapies, and assess risks associated with environmental exposures. tandfonline.comamegroups.org

Data Tables

Table 1: Analytical Methods for Oxidative Damage Biomarkers This interactive table summarizes common methods used for the analysis of 8-Hydroxyguanosine and related compounds.

Method Principle Internal Standard Used Common Sample Type Reference
LC-MS/MS Liquid Chromatography separation followed by Tandem Mass Spectrometry detection. Stable Isotope-Labeled (e.g., 8-OHG-¹³C,¹⁵N₂) Urine, Plasma, Tissue tandfonline.comfabad.org.trnih.gov
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection, often requiring derivatization. Stable Isotope-Labeled (e.g., [¹⁸O]8OHdG) Urine, DNA Hydrolysates oup.comresearchgate.net
HPLC-ECD High-Performance Liquid Chromatography with Electrochemical Detection. N/A (Quantification based on electrochemical response) Urine, DNA Hydrolysates tandfonline.comresearchgate.net

| ELISA | Enzyme-Linked Immunosorbent Assay based on antibody-antigen recognition. | N/A (Quantification based on colorimetric signal) | Urine, Serum, Saliva | amegroups.org |

Table 2: Research Implications of Oxidative Nucleic Acid Damage This interactive table outlines the major biological consequences and associated diseases linked to oxidative nucleic acid damage.

Consequence Cellular Impact Associated Diseases/Conditions Reference
Mutagenesis G-to-T transversions in DNA; genomic instability. Cancer, Aging oup.comnih.govmdpi.com
Altered Gene Expression Interference with transcription factor binding and DNA transcription. Cancer, Inflammatory Diseases researchgate.netscientificarchives.com
Impaired Protein Synthesis Ribosomal RNA damage leading to translation errors and reduced protein production. Neurodegenerative Diseases (e.g., Alzheimer's), Aging nih.govnih.gov

| Cellular Dysfunction/Death | Accumulation of damage overwhelming repair systems, leading to apoptosis or necrosis. | Cardiovascular Disease, Diabetes, Neurodegeneration | wikipedia.orgnih.govnih.gov |

Properties

Molecular Formula

C₉¹³CH₁₃N₃¹⁵N₂O₆

Molecular Weight

302.22

Synonyms

2-Amino-9-β-D-ribofuranosyl-purine-6,8(1H,9H)-dione-13C,15N2; _x000B_8-OHG-13C,15N2;  8-Oxo-7,8-dihydroguanosine-13C,15N2;  8-Oxoguanosine-13C,15N2;  NSC 90393-13C,15N2; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 8 Hydroxy Guanosine 13c,15n2

Strategies for Carbon-13 and Nitrogen-15 (B135050) Isotopic Incorporation into Nucleoside Structures

The introduction of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into nucleoside structures is a fundamental technique in various biochemical and medical studies. simsonpharma.comsymeres.com These labeled compounds serve as tracers and internal standards, enabling detailed investigation of molecular structure, function, and dynamics using methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). symeres.comisotope.com

Two primary strategies are employed for incorporating stable isotopes into nucleosides:

Enzymatic Synthesis: This approach utilizes enzymes to incorporate isotopically labeled precursors into the nucleoside structure. For instance, in vitro transcription reactions using T7 RNA polymerase can incorporate ¹³C- and ¹⁵N-labeled nucleoside triphosphates (NTPs) into RNA sequences. nih.gov This method is particularly suitable for uniform labeling of the entire molecule. isotope.com The enzymatic synthesis of rNTPs can be achieved from labeled glucose and nucleobases. ru.nl

Chemical Synthesis: This strategy involves the use of labeled phosphoramidites in solid-phase synthesis, allowing for the precise, site-specific placement of isotopic labels within the nucleoside sequence. isotope.commdpi.com This method offers high efficiency and is ideal for creating custom-labeled molecules for specific research applications, such as studying protein-nucleic acid interactions. isotope.comru.nl

The choice between enzymatic and chemical synthesis depends on the desired labeling pattern (uniform or site-specific) and the scale of production. isotope.comnih.gov

Chemical Synthesis Pathways for Isotope-Enriched 8-Hydroxy Guanosine (B1672433) Derivatives

The chemical synthesis of isotope-enriched 8-hydroxyguanosine (B14389), such as 8-Hydroxy Guanosine-¹³C,¹⁵N₂, often starts with an isotopically labeled precursor. For example, the synthesis can begin with a labeled guanosine or a labeled guanine (B1146940) base.

A common pathway involves the de novo synthesis of the labeled nucleobase followed by glycosylation to form the nucleoside. For purine (B94841) nucleosides like guanosine, strategies have been developed to introduce ¹³C and ¹⁵N labels at specific positions in the purine ring. mdpi.com For instance, [8-¹³C]-adenosine and -guanosine can be synthesized from 3',5'-O-TIPDS-adenosine and the labeled nucleobase, respectively. mdpi.com

Oxidation of the labeled guanosine derivative is a key step to introduce the hydroxyl group at the C8 position. This can be achieved using various oxidizing agents. For example, reaction with ascorbic acid can introduce a hydroxyl group at the C-8 position of guanosine. nih.govdcu.ie Another method involves reacting 8-bromo-dG with sodium nitrite (B80452) to produce 8-NO₂-G, which can then be further processed. nih.gov

The specific placement of the ¹³C and ¹⁵N₂ labels in 8-Hydroxy Guanosine-¹³C,¹⁵N₂ is crucial for its function as an internal standard. The molecular formula for this compound is C₉(¹³C)H₁₃N₃(¹⁵N)₂O₆. scbt.com

Purification and Spectroscopic Characterization Techniques for Synthesized Isotopic Standards

Following synthesis, the purification of the isotopically labeled standard is critical to remove any unreacted starting materials, byproducts, and unlabeled species. Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired labeled compound from impurities with high resolution. nih.gov Reversed-phase HPLC is often used for the purification of nucleosides. lcms.cz

Solid-Phase Extraction (SPE): SPE is used for sample cleanup and enrichment. 61.8.75frontiersin.org For instance, an Oasis hydrophilic–lipophilic balance (HLB) cartridge can be used for the pretreatment of urine samples to quantify 8-hydroxyguanosine. frontiersin.org

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This technique is particularly useful for purifying larger RNA molecules synthesized enzymatically. nih.gov

Once purified, the isotopic standard must be rigorously characterized to confirm its chemical identity and isotopic enrichment. The primary spectroscopic techniques used are:

Mass Spectrometry (MS): MS is essential for determining the molecular weight of the compound and confirming the incorporation of the isotopic labels. symeres.comisotope.com Techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) provide detailed structural information and are used for accurate quantification. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for elucidating the precise molecular structure and confirming the position of the isotopic labels. symeres.comisotope.com Both ¹H and ¹³C NMR are used to provide a detailed structural fingerprint of the molecule. nih.gov

Quality Control and Assessment of Isotopic Purity and Chemical Identity of Labeled Compounds

Ensuring the quality of isotopically labeled compounds is paramount for their use as internal standards in quantitative analysis. omicronbio.com Quality control measures focus on two key aspects:

Isotopic Purity: This refers to the percentage of the compound that is correctly labeled with the desired isotopes. It is typically determined by mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecule based on their mass-to-charge ratio. sigmaaldrich.com High isotopic purity is crucial to avoid interference and ensure accurate quantification in isotope dilution mass spectrometry. sigmaaldrich.comresearchgate.net

Chemical Identity and Purity: The chemical identity confirms that the synthesized molecule has the correct structure. ecoonline.com This is verified using spectroscopic methods like NMR and MS. nih.govsigmaaldrich.com Chemical purity assesses the presence of any non-target compounds or impurities. HPLC is a standard method for determining chemical purity, with stringent quality control of starting materials being important for a high-quality final product. lcms.czomicronbio.com

A Certificate of Analysis (CoA) is typically provided with commercially available isotopic standards, detailing the results of these quality control tests. omicronbio.com

Advanced Analytical Methodologies for the Quantification of Oxidative Nucleic Acid Damage Utilizing 8 Hydroxy Guanosine 13c,15n2

Mass Spectrometry-Based Quantitative Approaches

Mass spectrometry (MS) coupled with chromatographic separation has emerged as the gold standard for the quantification of oxidative nucleic acid damage markers due to its high sensitivity and selectivity. nasa.govnih.gov The integration of a stable isotope-labeled internal standard like 8-Hydroxy Guanosine-13C,15N2 is crucial for correcting analytical variability. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS is a powerful technique for the sensitive and selective quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in biological samples. nasa.govnist.gov The development of a robust LC-MS/MS method involves the careful optimization of several parameters to ensure accurate and reproducible results. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of this methodology, as it compensates for variations in sample preparation, injection volume, and matrix effects. nebiolab.comfabad.org.tr

Method development typically begins with the optimization of the chromatographic separation. Reversed-phase columns, such as C18, are commonly used to separate 8-OHdG from other nucleosides and potential interferences. nasa.govnih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. fabad.org.tr The goal is to achieve a complete separation of 8-OHdG from 2'-deoxyguanosine (B1662781) to prevent in-source oxidation that could artificially inflate the measured levels of the damage marker. nih.gov

The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. fabad.org.tr Optimization of MS parameters includes the capillary voltage, gas flow rates, and temperatures to maximize the signal intensity of the analyte and internal standard. fabad.org.tr For quantification, multiple reaction monitoring (MRM) is the preferred mode, offering high selectivity and sensitivity. nasa.govtjoddergisi.org In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. For 8-OHdG, a common transition is m/z 284 to 168. nasa.gov The corresponding transition for the 15N5-labeled internal standard would be m/z 289 to 173. nasa.gov

Table 1: Typical LC-MS/MS Parameters for 8-OHdG Analysis
ParameterConditionReference
LC ColumnReversed-phase C18 nasa.gov
Mobile PhaseWater/Acetonitrile or Methanol Gradient fabad.org.tr
Ionization ModePositive Electrospray Ionization (ESI) fabad.org.tr
MS ModeMultiple Reaction Monitoring (MRM) nasa.govtjoddergisi.org
8-OHdG MRM Transitionm/z 284 → 168 nasa.gov
15N5-8-OHdG (IS) MRM Transitionm/z 289 → 173 nasa.gov

The validation of the LC-MS/MS method is a critical step to ensure its reliability. This includes assessing linearity, selectivity, accuracy, precision, and the limit of quantification (LOQ). fabad.org.tr A study by Weimann et al. successfully applied a validated LC-MS/MS method to determine 8-OHdG concentrations in human urine samples, demonstrating the robustness of this approach. fabad.org.tr The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the necessary accuracy and precision in such validation studies. fabad.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations with Derivatization Techniques

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the quantification of oxidative DNA damage markers. nist.govnih.gov However, due to the low volatility of nucleosides like 8-hydroxyguanosine (B14389), a derivatization step is necessary to make them amenable to GC analysis. colostate.edulibretexts.org This process chemically modifies the compound to increase its volatility and thermal stability. colostate.edu

The most common derivatization method for nucleosides is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz This reaction makes the molecule more volatile and less polar. colostate.edu Other derivatization techniques include acylation and alkylation. libretexts.org

A significant concern with GC-MS analysis of 8-hydroxyguanosine is the potential for artificial oxidation of guanine (B1146940) to 8-hydroxyguanosine during the derivatization process, which can lead to an overestimation of the damage marker. oup.comresearchgate.net To mitigate this, careful optimization of the derivatization conditions is crucial. This includes the choice of reagent, reaction temperature, and solvent. For instance, using pyridine (B92270) as a solvent and performing the derivatization at room temperature has been shown to reduce the artificial formation of 8-hydroxyguanosine. nih.govoup.com

The use of a stable isotope-labeled internal standard, such as this compound, is particularly important in GC-MS to account for variability in the derivatization reaction efficiency and potential sample loss during preparation. oup.com Studies have shown that both stable isotope-labeled 8-hydroxyguanine (B145757) and its corresponding nucleoside can be used as internal standards, yielding similar results. oup.com

Table 2: Common Derivatization Techniques for GC-MS Analysis of Nucleosides
TechniqueReagent ExamplePurposeReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability gcms.cz
AcylationTrifluoroacetic anhydrideEnhances volatility and detector response researchgate.net
AlkylationPentafluorobenzyl bromideIncreases volatility, particularly for electron capture detection libretexts.org

Despite the challenges, GC-MS can provide highly sensitive and accurate measurements of 8-hydroxyguanosine when proper procedures are followed. Comparative studies have shown that results from GC-MS can be consistent with those obtained by LC-MS/MS, provided that artifact formation is controlled. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Selectivity

High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of oxidative nucleic acid damage markers by providing enhanced specificity and selectivity compared to lower-resolution instruments. researchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of analytes from isobaric interferences that may be present in complex biological matrices. researchgate.net

This high mass accuracy is particularly beneficial for confirming the identity of the analyte. In complex samples, it is possible for other compounds to have the same nominal mass as 8-hydroxyguanosine. HRMS can distinguish between these compounds based on their exact masses, thus increasing the confidence in the identification and quantification.

When coupled with a stable isotope-labeled internal standard like this compound, HRMS provides a powerful platform for accurate quantification. The internal standard, with its known mass shift, serves as a reliable reference for both retention time and mass accuracy, further enhancing the specificity of the measurement.

While tandem mass spectrometry (MS/MS) on triple quadrupole instruments is highly specific due to the monitoring of specific fragmentation patterns, HRMS can provide comparable or even superior selectivity by resolving the analyte signal from background noise and interferences in the full-scan mode. This can be particularly useful in untargeted or discovery-based studies where a broad range of potential damage products are being investigated.

Principles and Integration of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative mass spectrometry. scioninstruments.com this compound, being chemically identical to the analyte of interest but with a different mass, is an ideal internal standard for the quantification of 8-hydroxyguanosine. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) Principles for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving absolute quantification of an analyte in a sample. nist.govnih.gov The fundamental principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample. nih.gov This "spiked" sample is then processed and analyzed by mass spectrometry.

Because the stable isotope-labeled internal standard is chemically identical to the endogenous analyte, it behaves in the same manner during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. scispace.comwaters.com Any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard. nih.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the absolute concentration of the analyte in the original sample can be accurately calculated. nih.gov This ratiometric measurement corrects for variations in recovery and matrix effects, which can suppress or enhance the ionization of the analyte. musechem.com

The accuracy of IDMS relies on several key factors:

The accurate determination of the concentration of the internal standard solution.

The precise addition of a known amount of the internal standard to the sample.

Allowing the internal standard to fully equilibrate with the endogenous analyte in the sample matrix.

The absence of isotopic exchange between the analyte and the internal standard.

IDMS is considered a primary ratio method and is often used to certify reference materials. Its application in the quantification of oxidative DNA damage provides a high degree of confidence in the accuracy of the results. nist.govnih.gov

Optimization of Internal Standard Spiking, Equilibration, and Recovery Assessment

The proper use of a stable isotope-labeled internal standard like this compound requires careful optimization of several procedural steps to ensure accurate and reliable quantification. scispace.comwaters.commusechem.comnih.gov

Internal Standard Spiking: The internal standard should be added to the sample as early as possible in the workflow, ideally before any extraction or purification steps. nih.gov This ensures that the internal standard experiences the same sample processing conditions as the analyte, allowing it to compensate for any losses or variations that may occur. scioninstruments.com The concentration of the spiked internal standard should be similar to the expected concentration of the analyte in the sample. scioninstruments.com This helps to ensure that both the analyte and the internal standard fall within the linear dynamic range of the instrument.

Equilibration: After spiking, it is crucial to ensure that the internal standard has fully equilibrated with the endogenous analyte within the sample matrix. This means that the internal standard should be uniformly distributed throughout the sample and experience the same interactions with matrix components as the analyte. The time required for equilibration can vary depending on the sample type and the specific analytical procedure.

Compensation for Matrix Effects and Ion Suppression/Enhancement with Isotopic Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the accuracy of quantification can be significantly compromised by matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix. nih.gov These effects can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration, respectively. The use of a stable isotope-labeled internal standard, such as this compound, is a crucial strategy to compensate for these matrix-induced variations. nih.govnih.gov

Because this compound is chemically identical to the endogenous analyte (8-hydroxyguanosine), it co-elutes during chromatography and experiences the same matrix effects and ionization suppression or enhancement. By adding a known amount of the isotopic standard to the sample prior to analysis, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant, even if the absolute signal intensity fluctuates due to matrix effects. This allows for reliable and accurate quantification. nih.govacs.org The use of 13C and 15N isotopes provides a distinct mass shift, enabling the mass spectrometer to differentiate between the analyte and the internal standard.

ParameterDescription
Analyte 8-Hydroxy Guanosine (B1672433) (8-OHG)
Isotopic Standard This compound
Analytical Challenge Matrix effects (ion suppression/enhancement) in LC-MS/MS
Compensation Mechanism The isotopic standard co-elutes with the analyte and experiences identical matrix effects, allowing for accurate quantification based on the analyte-to-internal standard signal ratio.

Sample Preparation Protocols for Nucleic Acid Hydrolysis and Analyte Extraction in Research Samples

The accurate measurement of 8-hydroxyguanosine necessitates meticulous sample preparation to release the nucleoside from the nucleic acid polymer and isolate it from the complex biological matrix.

Enzymatic Digestion of DNA and RNA for Nucleoside Release

To quantify 8-hydroxyguanosine, it must first be liberated from the DNA or RNA backbone. Enzymatic digestion is the preferred method for this hydrolysis, as it is milder than acid hydrolysis and less likely to induce artifactual oxidation. nih.gov The process typically involves a two-step enzymatic reaction. Initially, nuclease P1 is used to digest the nucleic acids into individual 3'-mononucleotides. Subsequently, alkaline phosphatase is added to dephosphorylate the mononucleotides, yielding the free nucleosides, including 8-hydroxyguanosine, which can then be analyzed by LC-MS/MS. nih.gov The completeness of the digestion is critical to avoid underestimation of the damage. nih.gov

EnzymeFunction
Nuclease P1 Hydrolyzes DNA/RNA into 3'-mononucleotides
Alkaline Phosphatase Dephosphorylates mononucleotides to yield free nucleosides

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Analyte Isolation

Following enzymatic digestion, the sample contains a complex mixture of nucleosides, salts, and other cellular components. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques used to purify and concentrate the analyte of interest, 8-hydroxyguanosine, prior to LC-MS/MS analysis. mdpi.comakjournals.com

SPE protocols often utilize reversed-phase C18 cartridges. researchgate.net The sample is loaded onto the cartridge, and interfering substances are washed away with a weak solvent. The analyte is then eluted with a stronger organic solvent. researchgate.net Optimization of the SPE method, including the choice of sorbent, wash, and elution solvents, is crucial for achieving high recovery and purity of 8-hydroxyguanosine.

LLE can also be employed to isolate 8-hydroxyguanosine. This technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical to ensure efficient extraction of the analyte into one phase while leaving interfering compounds in the other.

Minimization of Artifactual Oxidation During Sample Processing and Storage

A significant challenge in the analysis of oxidative DNA damage is the potential for artifactual oxidation of guanine to 8-hydroxyguanine during sample preparation and storage. nih.govresearchgate.net This can lead to a significant overestimation of the actual level of oxidative damage. To minimize this, several precautions are necessary.

The use of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and processing can help prevent in vitro oxidation. nih.gov It is also crucial to work quickly and at low temperatures to reduce the rate of oxidative reactions. researchgate.net Storing samples at -80°C is recommended to minimize degradation over time. nih.gov Furthermore, the use of metal chelators, like deferoxamine, can prevent metal-catalyzed oxidation. acs.org

PrecautionRationale
Addition of Antioxidants (e.g., BHT) To scavenge free radicals and prevent in vitro oxidation. nih.gov
Low Temperature Processing To slow down the rate of chemical reactions, including oxidation. researchgate.net
Storage at -80°C To minimize long-term degradation and artifactual oxidation. nih.gov
Use of Metal Chelators (e.g., Deferoxamine) To prevent metal-catalyzed formation of reactive oxygen species. acs.org

Calibration Curve Generation and Quantitative Data Analysis Using Isotopic Standards

Accurate quantification in LC-MS/MS relies on the generation of a reliable calibration curve. The use of an isotopic internal standard like this compound is integral to this process.

Development of Standard Addition and External Calibration Strategies

Two primary calibration strategies are employed for the quantification of 8-hydroxyguanosine: external calibration and standard addition. reddit.comlibretexts.org

External calibration involves preparing a series of standard solutions with known concentrations of the analyte and a constant concentration of the internal standard, this compound. nih.gov A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio onto this curve. This method is efficient for analyzing large numbers of similar samples. reddit.com

Standard addition is particularly useful when the sample matrix is complex and variable, and a suitable blank matrix for external calibration is unavailable. reddit.comlibretexts.org In this method, known amounts of the analyte are added to aliquots of the unknown sample. libretexts.org The signal is measured for each spiked sample, and a calibration curve is constructed by plotting the signal against the concentration of the added standard. The endogenous concentration of the analyte in the original sample is determined by extrapolating the curve to the x-intercept. libretexts.org This method effectively corrects for matrix effects specific to each individual sample.

Calibration StrategyDescriptionWhen to Use
External Calibration A calibration curve is generated from a series of standard solutions prepared separately from the unknown samples. nih.govWhen a large number of similar samples are to be analyzed and a representative blank matrix is available. reddit.com
Standard Addition Known amounts of the analyte are added directly to aliquots of the unknown sample to create the calibration curve. libretexts.orgWhen the sample matrix is complex, variable, and a suitable blank matrix is not available. reddit.comlibretexts.org

Assessment of Linearity, Dynamic Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical methods for quantifying oxidative nucleic acid damage is fundamentally reliant on establishing key performance characteristics. The use of isotopically labeled internal standards, such as 8-Hydroxy Guanosine-¹³C,¹⁵N₂, is central to achieving the high sensitivity and specificity required for these measurements, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation assesses linearity, dynamic range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable data.

Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a specified range. The dynamic range refers to the concentration span over which this linearity, along with acceptable accuracy and precision, is maintained. In the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a closely related biomarker, various studies utilizing isotope dilution mass spectrometry have established robust linear ranges. For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for detecting 8-OHdG in human peripheral leukocyte DNA demonstrated linearity over a concentration range of 1.0–100 nM with a correlation coefficient (R²) of 0.999. nih.gov Another study, using a fast LC-ESI-MS/MS method for urinary 8-OHdG, evaluated linearity across six standard solutions from 0.25 to 20 ng/mL, consistently achieving a correlation coefficient (R²) of ≥ 0.998. researchgate.net Similarly, a method employing liquid chromatography/positive atmospheric pressure photoionization tandem mass spectrometry reported a linearity greater than 0.998 for a calibration curve ranging from 1.0 to 500 ng/mL. researchgate.net

The LOD and LOQ are critical for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of accuracy and precision. Methods using isotopically labeled standards like [¹⁵N₅]-8-OHdG have achieved impressive detection limits. One validated UHPLC-MS/MS assay reported an LOD of 0.30 nM and an LOQ of 1.0 nM for an injection volume of 5μl. nih.gov A separate LC-ESI-MS/MS method developed for human urine samples determined the LOD and LOQ to be 0.019 ng/mL and 0.062 ng/mL, respectively. researchgate.netfabad.org.tr Yet another approach yielded LOD and LOQ values between 0.04–0.17 ng mL⁻¹ and 0.13–0.57 ng mL⁻¹, respectively. researchgate.net These low detection limits are crucial for measuring the typically picomolar concentrations of oxidative damage biomarkers in biological samples. nih.gov

The following table summarizes the performance characteristics of various analytical methods utilizing isotopically labeled standards for the quantification of 8-hydroxyguanosine derivatives.

Methodology Matrix Linear Range Correlation Coefficient (R²) LOD LOQ Source(s)
UHPLC-MS/MSLeukocyte DNA1.0 - 100 nM0.9990.30 nM1.0 nM nih.gov
LC/APPI-MS/MSRat Liver DNA1.0 - 500 ng/mL> 0.9981.0 ng/mLNot Specified researchgate.net
LC-ESI-MS/MSHuman Urine0.25 - 20 ng/mL≥ 0.9980.019 ng/mL0.062 ng/mL researchgate.netfabad.org.tr
HPLC-MS/MSHuman UrineNot SpecifiedNot Specified0.04 - 0.17 ng/mL0.13 - 0.57 ng/mL researchgate.net

Statistical Validation of Quantitative Methodologies for Accuracy and Precision

Beyond establishing sensitivity and range, rigorous statistical validation is required to confirm the accuracy and precision of quantitative methods. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of repeated measurements to each other. The use of stable isotope-labeled internal standards like 8-Hydroxy Guanosine-¹³C,¹⁵N₂ is a cornerstone of the isotope dilution mass spectrometry (IDMS) approach, which is considered a gold standard for achieving high accuracy and precision. nih.govnist.gov This is because the internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis. chromatographyonline.com

Precision is typically assessed at two levels: intra-day precision (repeatability), which evaluates variability within a single day's analysis, and inter-day precision (reproducibility), which assesses variability across different days. Accuracy is often determined by analyzing quality control (QC) samples or spiked samples at known concentrations and calculating the percentage recovery.

A UHPLC-MS/MS method for 8-OHdG in leukocyte DNA reported an intra-day precision within 3.7% and an accuracy for spiked samples between 90.9% and 94.8%. nih.gov Another comprehensive validation using LC/APPI-MS/MS found intra-day assay precision, expressed as relative standard deviation (RSD), to be ≤5.59% with accuracies ranging from 91.84% to 117.61%. The inter-day precision (RSD) for this method was even better, at ≤1.76%, with accuracies between 91.84% and 116.67%. researchgate.net Furthermore, a method developed for analyzing urinary biomarkers demonstrated that both intraday and interday precisions for all compounds were at most 10%. researchgate.net The excellent correlation observed between results obtained by different IDMS techniques, such as LC/IDMS-SIM and GC/IDMS-SIM, further demonstrates the robustness and reliability of these methodologies. nih.gov

These validation results underscore that well-developed analytical methods incorporating isotopically labeled internal standards provide the necessary accuracy and precision for the reliable quantification of oxidative DNA damage markers.

The table below presents findings on the accuracy and precision from various studies.

Methodology Matrix Precision Type Precision (RSD) Accuracy (% Recovery) Source(s)
UHPLC-MS/MSLeukocyte DNAIntra-day< 3.7%90.9% - 94.8% nih.gov
LC/APPI-MS/MSRat Liver DNAIntra-day≤ 5.59%91.84% - 117.61% researchgate.net
LC/APPI-MS/MSRat Liver DNAInter-day≤ 1.76%91.84% - 116.67% researchgate.net
HPLC-MS/MSHuman UrineIntra-day & Inter-day≤ 10%Not Specified researchgate.net

Applications of 8 Hydroxy Guanosine 13c,15n2 in Mechanistic Studies of Oxidative Nucleic Acid Damage and Repair Pathways

Elucidation of Reactive Oxygen Species (ROS) Interaction Pathways with Nucleic Acids Using Isotopic Tracers

Isotopic tracers are indispensable for understanding the intricate mechanisms of how reactive oxygen species (ROS), which are natural byproducts of cellular metabolism, interact with and modify nucleic acids. mdpi.com Guanine (B1146940) is particularly susceptible to oxidative damage due to its low redox potential, making 8-hydroxyguanine (B145757) one of the most common and studied oxidative lesions in both DNA and RNA. mdpi.comoup.com

In Vitro and Cell Culture Models for Investigating Endogenous and Exogenous Oxidative Stress

In vitro and cell culture models are fundamental for studying the impact of oxidative stress under controlled conditions. mdpi.com Researchers can induce oxidative stress through two primary avenues:

Endogenous Stress: This arises from normal metabolic processes, primarily within the mitochondria. Isotope tracing studies, for example using 13C-labeled glucose, can follow the metabolic pathways that lead to ROS production and subsequent nucleic acid damage. nih.govnih.gov

Exogenous Stress: This is induced by external agents such as ionizing radiation, environmental toxins, or chemical oxidants like hydrogen peroxide. nih.gov By exposing cells to these agents, scientists can simulate environmental damage and study the cellular response.

In these models, 8-Hydroxyguanosine-13C,15N2 is used as a spike-in internal standard during sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the accurate quantification of the endogenously formed, unlabeled 8-hydroxyguanosine (B14389). By measuring the levels of this damage marker under various conditions, researchers can determine the rate of damage formation and assess the efficacy of antioxidant compounds or cellular defense mechanisms. mdpi.com

Characterization of DNA/RNA Oxidation Products and Adduct Formation

When ROS attack nucleic acids, they can form a variety of oxidation products and adducts. 8-hydroxyguanine is a primary and abundant lesion, but it is just one of many potential modifications. nih.govresearchgate.net The field of "adductomics" seeks to characterize these modifications to understand exposure to environmental stressors. mdpi.com

The use of 8-Hydroxyguanosine-13C,15N2 is critical for the accurate identification and quantification of these adducts. nih.gov In mass spectrometry, the labeled standard co-elutes with the biological sample's native 8-hydroxyguanosine. Because the labeled compound has a known, higher mass, it can be clearly distinguished from the unlabeled version. This allows for absolute quantification of the damage product, correcting for any sample loss during extraction and analysis. researchgate.net This precise measurement is essential for correlating specific levels of DNA or RNA damage with cellular states, disease, or exposure to genotoxic agents. nih.govmdpi.com

Investigation of Oxidative Damage Repair Mechanisms and Enzyme Kinetics

Cells possess sophisticated repair pathways to remove oxidative lesions from nucleic acids, thereby preventing mutations and maintaining genomic stability. The primary pathway for repairing 8-hydroxyguanine in DNA is Base Excision Repair (BER). nih.govfrontiersin.org

Role in Base Excision Repair (BER) and Nucleotide Excision Repair (NER) Pathway Analysis

The BER pathway is the main mechanism for repairing small, non-helix-distorting base lesions like 8-hydroxyguanine (also known as 8-oxoguanine or 8-oxoG). frontiersin.org The process is initiated by a specific DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the damaged base. nih.govfrontiersin.org While BER is the primary repair route, some evidence suggests that proteins typically involved in Nucleotide Excision Repair (NER), such as UV-DDB, can play a role in recognizing the 8-oxoG lesion and facilitating its repair within the BER pathway. nih.govfrontiersin.org

To study these pathways, researchers construct synthetic DNA strands containing a single, site-specific 8-oxoG lesion. By using 8-Hydroxyguanosine-13C,15N2 to create this lesion, they can trace its fate within the cell or in in vitro repair assays. By monitoring the release of the labeled 8-oxoG base or the appearance of subsequent repair intermediates over time, scientists can elucidate the sequence of events, identify the proteins involved, and determine the efficiency of the repair process.

Assessment of DNA Glycosylase Activity and Substrate Specificity Using Labeled Substrates

DNA glycosylases are the enzymes that initiate BER by recognizing and removing specific damaged bases. nih.gov The activity and substrate specificity of these enzymes, particularly OGG1, are crucial for preventing the mutagenic effects of 8-oxoG. researchgate.netpnas.org

Isotopically labeled substrates are invaluable for detailed kinetic studies of these enzymes. Researchers synthesize short DNA duplexes containing a 13C- and 15N-labeled 8-oxoguanine residue. These labeled substrates are then incubated with purified DNA glycosylase. The rate of the enzymatic reaction can be precisely measured by quantifying the release of the labeled 8-oxoguanine base using LC-MS/MS. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km), which reflects the substrate concentration at which the enzyme operates at half its maximum velocity, and the catalytic rate (kcat). These studies have revealed that OGG1 has a high affinity for its substrate but can be inhibited by its product, a phenomenon that is overcome by the next enzyme in the pathway, APE1. oup.comfrontiersin.org

Table 1: Apparent Michaelis Constant (Km) Values for DNA Glycosylases Acting on 8-oxodG Substrates.
EnzymeSubstrate (8-oxodG paired with)Apparent Km (nM)Source
FPG protein (E. coli)dC8 researchgate.netpnas.org
8-hydroxyguanine endonuclease (E. coli)dC13 researchgate.netpnas.org

Analysis of Oxidative Stress Dynamics in Experimental Biological Systems

Oxidative stress is not a static condition; it reflects a dynamic balance between the generation of ROS and the capacity of antioxidant and repair systems to mitigate the damage. researchgate.net Measuring the levels of damage markers like 8-OHdG provides a snapshot of this balance and is widely used to assess oxidative stress in various diseases, including heart failure, diabetes, and cancer. nih.govrevespcardiol.orgmdpi.com

The use of 8-Hydroxyguanosine-13C,15N2 as an internal standard has enabled the reliable measurement of 8-OHdG in a wide range of biological samples, including tissue, blood, and urine. nih.govresearchgate.netmdpi.com Elevated levels of 8-OHdG in these samples are indicative of increased oxidative stress and have been correlated with disease severity and progression. mdpi.comnih.gov These quantitative analyses allow researchers to study the dynamics of oxidative stress in response to therapeutic interventions, lifestyle changes, or environmental exposures. For instance, a decrease in urinary 8-OHdG levels following antioxidant therapy would suggest a reduction in systemic oxidative DNA damage. researchgate.net Thus, the precise quantification facilitated by isotopic standards is crucial for evaluating the efficacy of treatments aimed at reducing oxidative stress and for understanding the dynamic interplay between damage and repair in living systems.

Table 2: Examples of 8-OHdG Concentrations in Biological Tissues.
Organism/TissueCondition8-OHdG Concentration (ng/g)Source
Atlantic Salmon (Skin)ControlMedian: 0.29 nih.gov
Atlantic Salmon (Gills)ControlMedian: 4.70 nih.gov

Time-Course Studies of 8-Hydroxy Guanosine (B1672433) Accumulation and Turnover

The use of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ is essential for conducting accurate time-course studies that track the dynamic processes of damage formation and repair. By adding a known quantity of the labeled standard to a biological sample during analysis, researchers can correct for variations in sample preparation and instrument response, allowing for precise measurement of the endogenous, unlabeled 8-OHG or 8-OHdG. nih.gov This methodology enables the investigation of both the rapid accumulation of oxidative lesions following an insult and their subsequent removal by cellular repair machinery.

Research has shown that the kinetics of 8-OHdG formation and repair can vary depending on the nature of the oxidative stress and the model system. For example, in vitro studies incubating 2'-deoxyguanosine (B1662781) with hydrogen peroxide (H₂O₂) demonstrated a time-dependent increase in 8-OHdG, with levels rising by 50% after one hour and 100% after two hours. nih.gov In cellular models, such as HT22 cells treated with H₂O₂, a peak of 8-OHdG formation is observed, followed by a recovery period where cellular repair mechanisms reduce the level of the lesion over several hours. researchgate.net Studies in humans have also shown that urinary 8-OHdG levels, which reflect whole-body oxidative stress and repair, increase and reach a peak within 24 to 48 hours after exposure to UVB radiation. aacrjournals.org These studies illustrate the turnover of the lesion—a balance between its formation and its excision by DNA repair enzymes like 8-oxoguanine DNA glycosylase (OGG1). nih.govfrontiersin.org

Table 1: Representative Time-Course of 8-OHdG Levels Following Oxidative Insult
Time PointModel SystemOxidative InsultChange in 8-OHdG Levels (Relative to Control)Reference
1 Hour2'-deoxyguanosine (in vitro)Hydrogen Peroxide+50% nih.gov
2 Hours2'-deoxyguanosine (in vitro)Hydrogen Peroxide+100% nih.gov
3 HoursHT22 CellsHydrogen PeroxideShowing recovery/decline from peak researchgate.net
24-48 HoursHuman (Urinary levels)UVB IrradiationPeak levels observed aacrjournals.org

Dose-Response Investigations of Oxidative Insults in Model Systems

Understanding how the extent of oxidative damage correlates with the dose of an offending agent is crucial for toxicology and risk assessment. Stable isotope dilution mass spectrometry, using standards like 8-Hydroxy Guanosine-¹³C,¹⁵N₂, facilitates accurate dose-response investigations. This technique allows for the reliable quantification of 8-OHdG levels across a wide range of concentrations of an oxidative agent.

Studies have demonstrated a clear dose-dependent formation of 8-OHdG. For instance, treating cultured human H358 cells with the oxidizing agent potassium bromate (B103136) (KBrO₃) resulted in a linear increase in 8-oxo-dGuo formation as the concentration of KBrO₃ was increased from 0.05 mM to 2.50 mM. acs.org Similarly, when Salmonella cells were treated with increasing concentrations of H₂O₂, the yield of 8-OHdG doubled, indicating a direct relationship between the dose of the oxidant and the level of DNA damage. nih.gov In animal models, the administration of the renal carcinogen ferric nitrilotriacetate (Fe-NTA) to rats led to a measurable increase in 8-hydroxyguanine in kidney DNA, highlighting its utility in studying chemical carcinogenesis. researchgate.net These findings are critical for establishing the mutagenic potential of various chemicals and for understanding the thresholds at which cellular repair systems may become overwhelmed.

Table 2: Dose-Response Relationship of 8-OHdG Formation in Response to Oxidative Agents
Oxidative AgentModel SystemDose/Concentration RangeObserved Effect on 8-OHdG LevelsReference
Potassium Bromate (KBrO₃)H358 Cells0.05 mM - 2.50 mMLinear increase in 8-oxo-dGuo formation acs.org
Hydrogen Peroxide (H₂O₂)Salmonella TA104 CellsIncreasing concentrationsDoubling of 8-OHdG yield nih.gov
Ferric Nitrilotriacetate (Fe-NTA)Rat Kidney15 mg Fe/kg body weightSignificant increase in 8-OH-Gua in DNA researchgate.net

Comparative Research on Different Oxidative Stress Inducers and Cellular Responses in Controlled Environments

The ability to precisely measure 8-OHG/8-OHdG using isotopically labeled standards allows for robust comparative studies on the effects of different types of oxidative stressors. This research is vital for elucidating the specific damage patterns and cellular responses associated with various sources of reactive oxygen species (ROS).

Different oxidative agents can induce varying levels and types of DNA damage. For example, a comparative study on the effects of ultraviolet (UV) radiation on mouse skin found that UVA exposure induced significantly more DNA oxidation (over two-fold higher levels of 8-OHdG) compared to UVB exposure. nih.govresearchgate.net Another study analyzed the formation of oxidized guanine lesions in DNA exposed to peroxynitrite, singlet oxygen, and γ-radiation, finding that while 8-oxodG was the most abundant product for all four oxidants, the relative rates of formation of other secondary products differed. acs.orgnih.gov Furthermore, research on cultured cells has shown a synergistic effect between H₂O₂ and UV light; the combination of H₂O₂ with UVA or UVB radiation led to a much greater increase in 8-oxo-dG levels than either agent alone. nih.gov Such comparative data are invaluable for understanding the unique chemical mechanisms of different ROS and the specific threats they pose to genomic integrity.

Table 3: Comparison of 8-OHdG Induction by Different Oxidative Stressors
Stressor 1Stressor 2Model SystemComparative FindingReference
UVA RadiationUVB RadiationMouse SkinUVA induced >2-fold higher 8-OHdG levels than UVB. nih.gov
Peroxynitriteγ-RadiationCalf Thymus DNABoth induce 8-oxodG as the major product, but peroxynitrite at high concentrations led to the highest overall oxidation. acs.orgnih.gov
H₂O₂ + UVBH₂O₂ or UVB aloneCultured Rat Liver CellsCombination elevated 8-oxo-dG by 155% vs. 42% (H₂O₂) or 8.4% (UVB) alone. nih.gov
H₂O₂ + UVAH₂O₂ or UVA aloneCultured Rat Liver CellsCombination elevated 8-oxo-dG by 310% vs. 75.8% (UVA) alone. nih.gov

Methodological Validation, Quality Assurance, and Harmonization in Research Assays Utilizing 8 Hydroxy Guanosine 13c,15n2

Rigorous Validation of Analytical Methods for Accuracy, Precision, Reproducibility, and Selectivity

The validation of analytical methods is crucial to demonstrate their fitness for the intended purpose. fda.gov For the quantification of 8-Hydroxy Guanosine (B1672433), this involves a comprehensive assessment of accuracy, precision, reproducibility, and selectivity. processinstruments.cn 8-Hydroxy Guanosine-13C,15N2 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enhance these validation parameters. fabad.org.tr

Accuracy refers to the closeness of a measured value to the true value. processinstruments.cn The use of this compound as an internal standard allows for the correction of sample matrix effects and variations in extraction efficiency, thereby improving the accuracy of the measurement of the endogenous analyte. fabad.org.tr

Precision is the degree to which repeated measurements under unchanged conditions show the same results. processinstruments.cn It is often expressed as the coefficient of variation (CV). researchgate.net The inclusion of this compound helps to minimize the variability introduced during sample preparation and analysis, leading to lower CVs and higher precision. researchgate.net Analytical methods should aim for a CV of less than 10% to be considered reasonably precise. researchgate.net

Reproducibility is the ability of an experiment to be accurately reproduced by others. bitesizebio.com For analytical methods, this means that the method should yield consistent results when performed by different analysts, in different laboratories, and with different equipment. The use of a well-characterized internal standard like this compound contributes to the robustness and transferability of an assay, thereby enhancing its reproducibility. nih.govresearchgate.net

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov In the context of 8-OHG analysis, this is particularly important due to the presence of structurally similar compounds in biological matrices. researchgate.net The use of LC-MS/MS with this compound as an internal standard provides high selectivity due to the specific mass transition of both the analyte and the internal standard. nih.gov

A typical validation study for an LC-MS/MS method for 8-OHG using this compound would involve the parameters outlined in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)Role of this compound
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 85-115% for spiked samples.Corrects for losses during sample processing and ion suppression/enhancement in the mass spectrometer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15%.Normalizes for variations in injection volume and instrument response.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.Does not directly determine the LOD, but ensures reliable detection at low levels.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and within accuracy and precision limits.Enables accurate quantification at the lower end of the calibration curve.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.The unique mass transition of the labeled standard ensures it is not confounded by matrix components.

Inter-Laboratory Variability Assessment and Harmonization of Research Protocols for Oxidative Biomarkers

The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to address these issues through inter-laboratory comparison studies. researchgate.net These studies have highlighted that chromatographic assays, particularly those using mass spectrometry with isotopically labeled internal standards, generally show better agreement and are less prone to overestimation compared to immunological assays like ELISA. nih.govresearchgate.net

Harmonization of research protocols is essential to reduce this variability. Key aspects of harmonization include:

Standardized Sample Collection and Processing: Protocols for sample collection, storage, and DNA extraction need to be standardized to prevent artifactual formation of 8-OHG. researchgate.net

Adoption of Reference Methods: The use of robust and well-validated analytical methods, such as LC-MS/MS with an internal standard like this compound, should be encouraged as a reference method.

Use of Common Reference Materials: The distribution of common reference materials with certified concentrations of 8-OHG allows laboratories to calibrate their methods and assess their accuracy against a common standard.

The use of this compound plays a crucial role in harmonization efforts by providing a common point of reference for quantification, helping to align results from different laboratories. nih.gov

Development and Application of Research-Grade Reference Materials for Oxidative Damage Assessment

Reference materials are essential for assessing the sources of measurement variability and for comparing results from different laboratories. researchgate.net In the context of oxidative DNA damage, research-grade reference materials can take several forms, including:

Certified Reference Solutions: Solutions containing a certified concentration of 8-OHG. These are used to prepare calibration curves and for quality control.

Matrix-Based Reference Materials: Materials such as urine or DNA with a certified concentration of 8-OHG. These are used to validate the entire analytical procedure, including sample preparation.

Isotopically Labeled Standards: Compounds like this compound serve as internal reference materials for each individual sample analysis, correcting for sample-specific variations. lgcstandards.comlgcstandards.com

The development of these reference materials requires careful characterization and validation to ensure their homogeneity, stability, and accuracy. researchgate.net The availability of such materials is critical for both internal quality control and external quality assessment schemes.

Type of Reference MaterialApplication in 8-OHG AnalysisRole of this compound
Primary Calibrator A highly pure substance used to prepare a standard curve for the quantification of 8-OHG.Used as the internal standard in conjunction with the primary calibrator to construct the calibration curve.
Quality Control Material A material with a known concentration of 8-OHG that is analyzed alongside study samples to monitor the performance of the assay.Included in the quality control material to ensure consistent performance of the internal standard.
Proficiency Testing Material A material with a known but undisclosed concentration of 8-OHG that is sent to multiple laboratories to assess their performance.Used by participating laboratories as an internal standard to quantify the 8-OHG in the proficiency testing material.

Participation in Proficiency Testing and External Quality Assessment Schemes for 8-Hydroxy Guanosine Quantification

Proficiency testing (PT) and external quality assessment (EQA) schemes are crucial for monitoring and improving the quality of laboratory measurements. mdpi.comnih.gov These schemes involve the regular distribution of samples with unknown concentrations of the analyte to a group of laboratories. Each laboratory analyzes the samples and reports their results to the scheme organizer. The organizer then provides a report comparing the individual laboratory's results to the assigned value and to the results of other participating laboratories.

Participation in such schemes offers several benefits:

Objective Assessment of Performance: Laboratories receive an independent evaluation of their analytical performance.

Identification of Problems: PT/EQA can help identify issues with analytical methods, equipment, or personnel.

Improved Inter-Laboratory Agreement: By providing a common benchmark, these schemes can help to reduce inter-laboratory variability. researchgate.net

Continuing Education: Participants can learn from the results and from the experiences of other laboratories.

The European Standards Committee on Oxidative DNA Damage (ESCODD) has organized such inter-laboratory trials for the measurement of 8-oxoguanine and 8-oxo-2'-deoxyguanosine. researchgate.net These trials have demonstrated the importance of using appropriate analytical techniques and have helped to improve the reliability of measurements of oxidative DNA damage. The use of isotopically labeled internal standards like this compound is a key factor in achieving accurate results in these schemes.

Strategies for Minimizing Analytical Variability and Ensuring Scientific Reproducibility in Research Findings

Ensuring the reproducibility of scientific research is a cornerstone of the scientific method. bitesizebio.comsciencenews.io In the field of oxidative stress research, minimizing analytical variability is a critical step towards achieving reproducibility. nih.gov Several strategies can be employed to achieve this:

Standardized Protocols: The use of detailed and standardized protocols for every step of the research process, from sample collection to data analysis, is essential. sciencenews.io

Method Validation: As discussed previously, rigorous validation of analytical methods is non-negotiable. fda.gov

Use of Internal Standards: The routine use of an appropriate internal standard, such as this compound, is one of the most effective ways to minimize analytical variability in mass spectrometry-based methods.

Quality Control: The regular analysis of quality control samples with known concentrations of the analyte helps to monitor the performance of the assay over time.

Blinding and Randomization: Where applicable, blinding of samples and randomization of sample analysis can help to prevent bias. bitesizebio.com

Open Data and Methods: Sharing data and detailed methods allows for independent verification of results and promotes transparency. sciencenews.io

By implementing these strategies, researchers can increase the reliability and reproducibility of their findings, which is essential for advancing our understanding of the role of oxidative stress in health and disease.

Future Directions and Emerging Research Avenues Involving 8 Hydroxy Guanosine 13c,15n2 As a Research Tool

Advancements in Isotope-Labeled Nucleoside Synthesis and Purification Technologies

The foundation of precise oxidative stress measurement lies in the availability of high-purity, stable isotope-labeled standards like 8-Hydroxy Guanosine-13C,15N2. Recent and future advancements in this area focus on enhancing the efficiency, yield, and site-specificity of isotopic labeling.

Chemo-enzymatic synthesis has emerged as a powerful strategy for creating complex labeled molecules. nih.gov These methods combine the specificity of enzymatic reactions with the versatility of organic chemistry to introduce isotopes like ¹³C and ¹⁵N at precise locations within the nucleoside structure. For instance, methods have been developed for the syntheses of guanosine (B1672433) labeled with ¹³C at the C8 position and with ¹⁵N at the N1, N7, and exocyclic amino group positions. nih.govnih.gov Such specific labeling is crucial for mass spectrometry, as it provides a distinct mass shift without altering the chemical properties of the molecule, ensuring it behaves identically to the unlabeled analyte during extraction and analysis. nih.gov

Future progress is expected in:

Enhanced Purification Techniques: Advancements in high-performance liquid chromatography (HPLC) and other chromatographic techniques are critical for achieving the high levels of chemical and isotopic purity required for use as analytical standards. nih.govnih.gov

In Vivo Labeling: Exploration of methods for producing labeled DNA and RNA within microorganisms, which can then be harvested and broken down to yield uniformly labeled nucleosides, offers a potential route for scalable production. ru.nl

These improvements will make high-quality standards more accessible, fostering greater standardization and reliability in oxidative stress research.

Development of Miniaturized and High-Throughput Analytical Platforms for Mechanistic Studies

To understand the dynamic nature of oxidative stress, researchers require analytical platforms that are not only sensitive and specific but also rapid and capable of handling large numbers of samples. The use of this compound is central to the accuracy of these high-throughput methods.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), remains the gold standard for quantifying 8-OHG. nih.gov Isotope dilution techniques using labeled standards like this compound are essential for these platforms, providing the highest degree of accuracy and precision. portlandpress.comresearchgate.netnih.gov

Emerging trends in this area include:

High-Throughput Screening (HTS): Automation and streamlined sample preparation protocols enable the rapid analysis of thousands of samples, which is crucial for large population studies and drug discovery. nih.govgminsights.com

Miniaturization: The development of microfluidic devices ("lab-on-a-chip") and advanced electrochemical biosensors aims to reduce sample volume, decrease analysis time, and enable point-of-care testing. mdpi.com

Increased Sensitivity: Continuous improvements in mass spectrometer technology allow for the detection of ever-lower concentrations of 8-OHG, enabling studies with limited sample material. nih.gov

Analytical PlatformKey FeaturesRole of this compoundPrimary Application
HPLC-MS/MSHigh sensitivity, high specificity, quantitative. nih.govInternal standard for isotope dilution, ensuring accuracy. nih.govGold standard for research and clinical validation.
GC-MSHigh sensitivity, requires derivatization. portlandpress.comresearchgate.netInternal standard for quantification. portlandpress.comresearchgate.netLarge-scale epidemiological studies. nih.gov
Electrochemical BiosensorsPortable, rapid analysis, lower cost. mdpi.comUsed in validation and calibration of the sensor response.Point-of-care screening and field research.

Integration with Multi-Omics Approaches for Holistic Oxidative Stress Profiling in Research Models

Oxidative stress is a complex process that affects numerous cellular pathways. To gain a comprehensive understanding, researchers are increasingly integrating measurements of oxidative damage markers like 8-OHG with other large-scale biological data sets, a strategy known as multi-omics. researchgate.net

This integrative approach combines data from:

Genomics: Identifying genetic predispositions to oxidative stress or impaired DNA repair.

Transcriptomics: Analyzing how gene expression (RNA levels) changes in response to oxidative stress. mdpi.com

Proteomics: Measuring changes in protein levels and post-translational modifications, which can reveal the cellular machinery responding to oxidative damage. mdpi.com

Metabolomics: Profiling metabolites to understand how cellular metabolism is altered by and contributes to oxidative stress. researchgate.netnih.gov

By correlating quantified 8-OHG levels with these multi-omics datasets, researchers can build comprehensive models of how oxidative stress impacts cellular function and contributes to disease. nih.govnih.gov This holistic view is essential for identifying novel therapeutic targets and understanding the complex interplay between oxidative damage and biological systems. mdpi.comresearchgate.net

Exploration of Novel Biological Matrices for Oxidative Damage Assessment in Experimental Systems (e.g., specific cell types, organelles)

While urine and blood are common matrices for assessing systemic oxidative stress, there is a growing interest in measuring damage in more specific biological compartments to understand localized effects. nih.govnih.gov The high sensitivity of modern analytical methods, enabled by standards like this compound, facilitates this exploration.

Novel matrices being investigated include:

Specific Cell Types: Measuring 8-OHG in isolated immune cells, neurons, or other specific cell populations can provide insights into cell-specific vulnerability to oxidative stress. nih.gov

Organelles: The mitochondrion is a major source of reactive oxygen species (ROS), making it a critical site for oxidative damage. researchgate.net Methods are being developed to measure 8-OHG levels specifically within mitochondrial DNA to assess organelle-specific stress and dysfunction. researchgate.netnih.gov

Alternative Biofluids: Saliva and cerebrospinal fluid are being explored as non-invasive or minimally invasive sources for assessing oxidative stress in the brain and oral cavity, respectively. researchgate.netnih.gov

Tissues: Direct measurement of 8-OHG in tissue biopsies provides a direct assessment of oxidative damage in a specific organ. nih.gov Single-cell fluorescence techniques are also being used to visualize 8-OHG within tissues, offering spatial information about the damage. mdpi.comnih.gov

This targeted approach allows for a more nuanced understanding of the role of oxidative stress in specific biological contexts and disease processes.

Computational Modeling and Data Science in Quantitative Oxidative Stress Research and Assay Development

The large and complex datasets generated by high-throughput and multi-omics studies require sophisticated computational tools for analysis and interpretation. Data science and computational modeling are becoming indispensable in oxidative stress research.

Key applications include:

Machine Learning: Algorithms are being used to analyze multi-omics data to identify complex patterns and predictive biomarkers of oxidative stress-related diseases. nih.govmdpi.com Machine learning can help build models that diagnose an individual's oxidative stress risk based on a panel of biomarkers. mdpi.com

Predictive Modeling: Computational models are being developed to simulate the biochemical pathways of ROS production and damage. These models can help predict the effects of various stressors or antioxidant interventions. gminsights.com

Assay Development: Data science techniques can be used to optimize and validate new analytical assays, improve data processing workflows, and identify potential sources of error or interference. nih.gov

Knowledge Integration: Text mining and knowledge graph analysis of biomedical literature are being used to uncover hidden relationships between oxidative stress, specific proteins, and different disease states, guiding future research directions. mdpi.com

These computational approaches are transforming oxidative stress research from a descriptive field to a predictive and quantitative science, enabling a deeper understanding of its mechanisms and the development of targeted interventions.

Q & A

Q. How should researchers design experiments to address discrepancies in reported 8-OHG levels across studies?

  • Answer : Discrepancies often arise from differences in DNA extraction methods (e.g., phenol-chloroform vs. column-based kits) or artifactual oxidation during sample processing. To standardize results:
  • Use antioxidant buffers (e.g., deferoxamine + EDTA) during DNA isolation.
  • Report both absolute 8-OHG concentrations and normalized values (e.g., lesions per 10610^6 nucleotides).
  • Cross-validate findings with orthogonal assays (e.g., comet assay + LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.